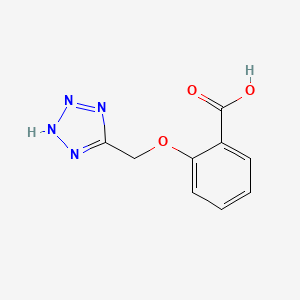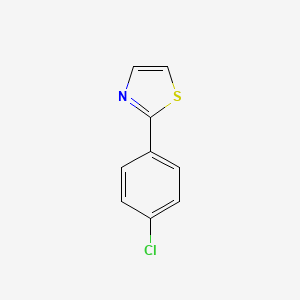
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione
Übersicht
Beschreibung
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione (2HPID) is an important organic compound that has been widely studied for its potential applications in various areas of research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is not fully understood. However, it is believed that 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione binds to certain receptor sites in the body, triggering a cascade of biochemical reactions that lead to its various effects. It is also believed that 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione binds to certain enzymes, which may affect the activity of these enzymes and thus the biochemical pathways they are involved in.
Biochemical and Physiological Effects
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have an effect on the expression of certain genes, which may influence the development of certain diseases. Additionally, 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been found to have an effect on the metabolism of certain compounds, such as glucose, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be separated from other compounds through chromatography techniques. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is a relatively new compound and is still being studied, so its effects on the body are not yet fully understood. As such, researchers should be cautious when using 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione in experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione. One potential direction is to further investigate the biochemical and physiological effects of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione. This could include further research into the mechanism of action of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione and its effects on the expression of certain genes. Additionally, further research could be conducted into the potential therapeutic applications of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione, such as its potential use in the treatment of various diseases. Finally, further research could be conducted into the potential toxicity of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione and its effects on the environment.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been used as a tool to investigate the effects of drugs on the body. In biochemistry, 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been used to study the biochemical pathways involved in various biological processes. In medicinal chemistry, 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been used to study the structure-activity relationships of drugs.
Eigenschaften
IUPAC Name |
2-(3-hydroxypropoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDBWKTMQWZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

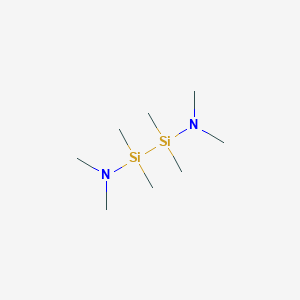

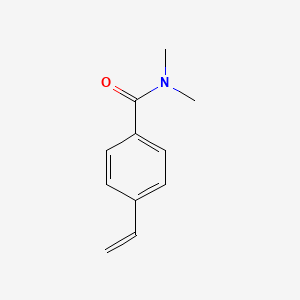
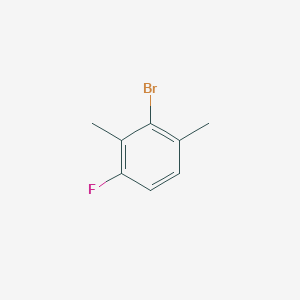
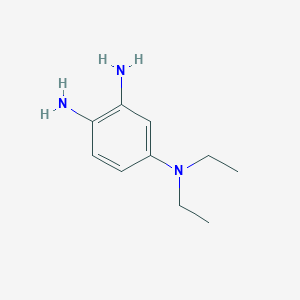
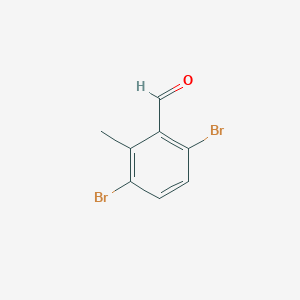
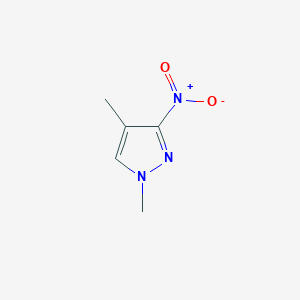
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)
![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)
